

A Comprehensive Technical Guide to the Physical Properties of 4-Methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxyphenylboronic acid

Cat. No.: B118843

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Introduction

4-Methoxyphenylboronic acid (CAS No. 5720-07-0), a vital reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, possesses distinct physical properties that are crucial for its handling, application, and the development of robust synthetic protocols. This technical guide provides an in-depth overview of these properties, complete with quantitative data, detailed experimental methodologies, and a logical framework for understanding their interrelationships.

Core Physical Properties

The physical characteristics of **4-Methoxyphenylboronic acid** are summarized below, providing a clear reference for laboratory use and process development.

General and Molecular Properties

Property	Value	Source(s)
Chemical Formula	C ₇ H ₉ BO ₃	[1][2]
Molecular Weight	151.96 g/mol	[1][2][3]
Appearance	White to off-white or beige crystalline powder	[2]
CAS Number	5720-07-0	[1][4]

Thermal and Density Properties

Property	Value	Source(s)
Melting Point	204-206 °C	
208-210 °C	[4]	
Boiling Point	Not available	[4]
Density	Data not consistently reported	

Solubility Profile

Solvent	Solubility	Source(s)
Dimethyl Sulfoxide (DMSO)	Soluble	[1]
Methanol	Soluble	[1]
Water	Data not consistently reported	
Diethyl Ether	Data not consistently reported	

Experimental Protocols

The following sections detail standardized methodologies for the determination of key physical properties of solid organic compounds like **4-Methoxyphenylboronic acid**.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely adopted and reliable technique for this measurement.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Thermometer
- Spatula
- Mortar and pestle (optional, for pulverizing crystals)

Procedure:

- **Sample Preparation:** A small amount of finely powdered **4-Methoxyphenylboronic acid** is introduced into the open end of a capillary tube. The tube is then gently tapped on a hard surface to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.^{[5][6]}
- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading.^[7]
- **Heating:** The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.^[7]
- **Observation and Recording:** The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.^{[6][8]} For a pure compound, this range is typically narrow (0.5-1 °C).^[7]

Determination of Solubility

Understanding the solubility of a compound in various solvents is fundamental for reaction setup, purification, and formulation.

Apparatus:

- Test tubes
- Vortex mixer or shaker
- Graduated cylinders or pipettes
- Analytical balance

Procedure:

- Solvent Addition: A measured volume of the chosen solvent (e.g., 1 mL) is added to a test tube.[\[9\]](#)
- Solute Addition: A pre-weighed, small amount of **4-Methoxyphenylboronic acid** (e.g., 10 mg) is added to the solvent.[\[10\]](#)
- Mixing: The mixture is vigorously agitated using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes) to ensure thorough mixing.[\[9\]](#)[\[10\]](#)
- Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If it has, the compound is considered soluble under these conditions. If solid remains, the compound is classified as insoluble or sparingly soluble.[\[9\]](#)
- Quantitative Determination (Optional): For a more precise measurement, small, incremental amounts of the solute are added to a known volume of solvent until saturation is reached (i.e., no more solute dissolves). The total mass of dissolved solute is then used to calculate the solubility in units such as g/L or mol/L.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For boronic acids, this is a key parameter influencing their reactivity and biological interactions.

Potentiometric titration is a common method for its determination.[\[11\]](#)

Apparatus:

- pH meter with a suitable electrode

- Burette
- Beaker
- Magnetic stirrer and stir bar
- Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

- **Sample Preparation:** A known concentration of **4-Methoxyphenylboronic acid** is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like acetonitrile to ensure solubility.[\[12\]](#)
- **Titration Setup:** The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution. The burette containing the standardized base is positioned above the beaker.
- **Titration:** The basic titrant is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[\[11\]](#)
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point (the point of steepest inflection) is identified. The pKa is the pH at which half of the acid has been neutralized (i.e., at half the volume of the equivalence point).

Characterization of Crystal Structure (Single Crystal X-ray Diffraction)

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Methodology Overview:

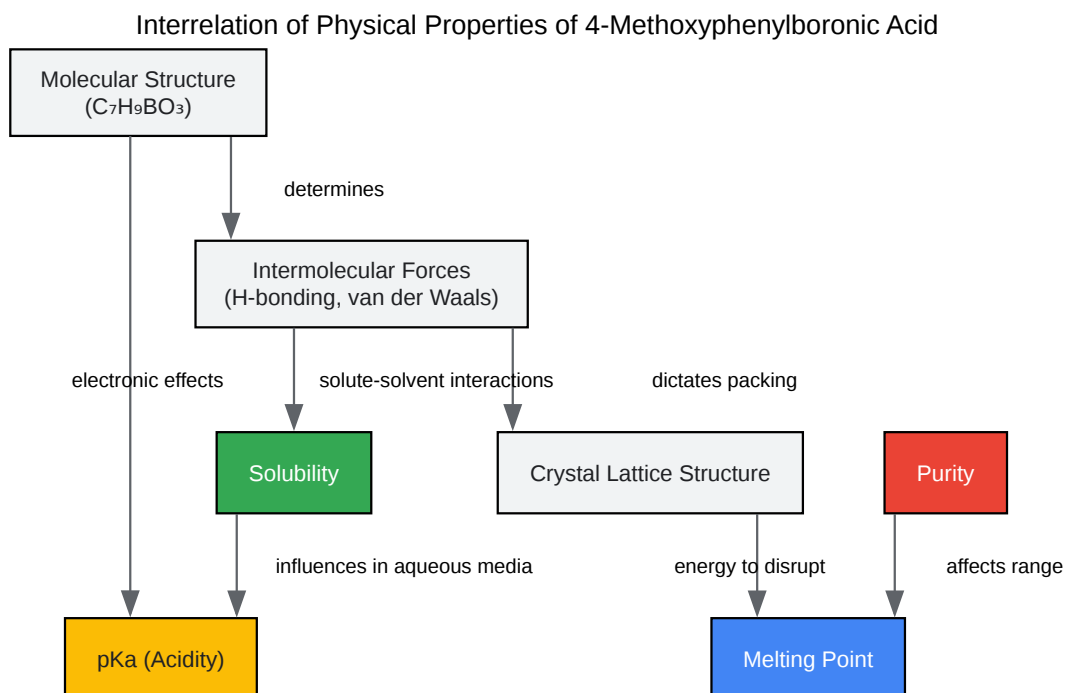
- **Crystal Growth:** The first and often most challenging step is to grow a high-quality single crystal of **4-Methoxyphenylboronic acid**, typically larger than 0.1 mm in all dimensions, free

from significant defects.[13] This can be achieved through methods such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.[14]

- **Crystal Mounting:** A suitable single crystal is selected under a microscope and mounted on a goniometer head.[15]
- **Data Collection:** The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of spots is produced. The positions and intensities of these thousands of reflections are meticulously recorded by a detector.[13][15]
- **Structure Solution and Refinement:** The collected diffraction data is processed to generate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined. This initial model is then refined computationally to achieve the best possible fit with the experimental data, yielding precise bond lengths, bond angles, and other structural parameters.[15]

Logical Relationships of Physical Properties

The physical properties of **4-Methoxyphenylboronic acid** are interconnected. The following diagram illustrates these relationships, providing a conceptual framework for understanding how one property can influence another.



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Caption: Logical flow from molecular structure to key physical properties.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of 4-Methoxyphenylboronic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b118843#what-are-the-physical-properties-of-4-methoxyphenylboronic-acid]

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